Iodine cation
Description
Structure
2D Structure
Properties
Molecular Formula |
I+ |
|---|---|
Molecular Weight |
126.9045 g/mol |
IUPAC Name |
iodine(1+) |
InChI |
InChI=1S/I/q+1 |
InChI Key |
OCVXZQOKBHXGRU-UHFFFAOYSA-N |
Canonical SMILES |
[I+] |
Origin of Product |
United States |
Oxidants for High Valent Metal Catalysis:
A key role of hypervalent iodine reagents is to facilitate the oxidation of a transition metal center, typically by two electrons, enabling catalytic cycles that proceed through high oxidation states. mdpi.com This is particularly significant in palladium and gold catalysis.
Palladium Catalysis: In many palladium-catalyzed C-H functionalization reactions, a Pd(II) species is oxidized to a high-valent Pd(IV) intermediate. This step is often accomplished using a hypervalent iodine(III) reagent like PhI(OAc)₂ (phenyliodine diacetate). The resulting Pd(IV) complex can then undergo C-X or C-C bond-forming reductive elimination, which is often inaccessible from the Pd(II) state. This Pd(II)/Pd(IV) catalytic cycle has enabled a wide range of transformations, including C-O, C-N, and C-C bond formations. mdpi.comresearchgate.net
Gold Catalysis: Similar to palladium, gold catalysis can be expanded by accessing the Au(III) oxidation state from Au(I) precursors. Hypervalent iodine reagents have proven to be effective oxidants for this purpose, leading to the development of gold-catalyzed cross-coupling and functionalization reactions. frontiersin.org
Ligand Transfer Reagents:
Beyond simply acting as oxidants, hypervalent iodine compounds of the type ArI(L)₂ (where L is a ligand) concurrently transfer their ligands (L) to the metal center during the oxidation step. mdpi.com These transferred ligands can then be incorporated into the final product. For example, in the Pd(II)/Pd(IV) catalyzed acetoxylation of a C-H bond using PhI(OAc)₂, the acetate (B1210297) ligands are transferred to the palladium center to form a Pd(IV)-diacetate complex. Subsequent reductive elimination forms the C-O bond, delivering the acetate group to the substrate. mdpi.com The versatility of this approach is enhanced by the ability to tune the steric and electronic properties of the ligands on the iodine reagent (e.g., acetate, trifluoroacetate, chloride), which can influence reaction pathways and selectivity. mdpi.comresearchgate.net
Synergies with Other Transition Metals:
While palladium has been the most studied, hypervalent iodine reagents are used with a variety of other transition metals, including copper, iron, platinum, and ruthenium. frontiersin.orgmdpi.com In copper catalysis, for instance, hypervalent iodine reagents like diaryliodonium salts are used as arylating agents for C-H bonds, with the copper catalyst facilitating the coupling. mdpi.com These reactions have enabled the formation of C-C and C-N bonds under milder conditions than traditional methods. mdpi.com
The table below provides examples of the role of iodine cations (via hypervalent iodine reagents) in transition metal catalysis.
| Transition Metal | Iodine Reagent | Role of Iodine Reagent | Reaction Type | Reference |
| Palladium (Pd) | PhI(OAc)₂ | Oxidant (Pd(II) → Pd(IV)), Ligand Transfer (OAc) | C-H Acetoxylation | mdpi.comresearchgate.net |
| Gold (Au) | PhI(OAc)₂ | Oxidant (Au(I) → Au(III)) | C-H/C-H Cross-Coupling | frontiersin.org |
| Copper (Cu) | Ar₂I⁺BF₄⁻ | Arylating Agent | C-H Arylation | mdpi.com |
| Palladium (Pd) | Diaryliodonium Salts | Oxidant, Arylating Agent | C-H Arylation | frontiersin.org |
| Iron (Fe) | Aryl(cyano)iodonium Triflate | Cyanation Agent | Direct Cyanation of Arenes | acs.org |
Advanced Spectroscopic Characterization of Iodine Cations
Nuclear Magnetic Resonance (NMR) Spectroscopy of Iodine Cations
NMR spectroscopy is a powerful tool for characterizing the environment of specific nuclei within a molecule. For iodine cations, both proton (¹H) and carbon-¹³ (¹³C) NMR provide indirect information about the cation's influence on the surrounding organic ligands, while direct observation of the iodine nucleus (¹²⁷I) offers a more immediate, albeit challenging, probe.
The formation of an iodine(I) cation, often in a linear [L-I-L]⁺ complex where L is a Lewis base, induces significant changes in the ¹H and ¹³C NMR spectra of the ligands compared to their free state. These changes in chemical shifts are invaluable for confirming the formation of the complex and understanding the electronic effects of the iodine cation.
A comprehensive investigation into ligand exchange reactions in iodine(I) complexes demonstrated that the formation of [N⋯I⋯N]⁺ complexes can be effectively monitored using ¹H NMR spectroscopy. rsc.org For instance, the titration of a homoleptic complex like [I(7)₂]PF₆ with a different ligand (16) leads to the formation of a heteroleptic intermediate [I(7)(16)]⁺, which is observable by the appearance of new, distinct signals in the ¹H NMR spectrum. rsc.org As the ligand exchange proceeds to completion, the signals corresponding to the initial complex disappear, and those of the new homoleptic complex, [I(16)₂]PF₆, emerge. rsc.org The chemical shifts of the protons on the ligands coordinated to the iodine(I) cation are typically shifted downfield compared to the free ligands, indicating a deshielding effect due to the electron-withdrawing nature of the this compound. rsc.org
Similarly, ¹³C NMR spectroscopy is sensitive to the electronic perturbations caused by the this compound. The carbon atoms directly bonded to the coordinating atom (e.g., nitrogen in pyridyl ligands) and other carbons within the ligand framework experience shifts in their resonance frequencies. researchgate.netolemiss.edu For example, in iodobenzene-like molecules, methyl substitution at the ortho position results in a deshielding of 6–7 ppm for both the methyl carbon and the ipso-carbon (the carbon bonded to iodine). researchgate.net In contrast, a para-methyl substituent leads to a shielding of 3–4 ppm for the ipso-carbon. researchgate.net These shifts are attributed to a combination of through-space and through-bond interactions that affect paramagnetic currents and spin-orbit coupling. researchgate.net In the case of iodoethane, the carbon of the methyl group experiences a shielding effect, resulting in a chemical shift of -1.1 ppm, while the carbon directly attached to the iodine atom is deshielded, appearing at 20.6 ppm. docbrown.info
Solid-state NMR studies have also been employed to compare the chemical shifts in the solid phase with those in solution. For a series of Barluenga-type iodine(I) complexes, [L-I-L]PF₆, solid-state ¹⁵N NMR spectra showed a characteristic upfield coordination shift upon the exchange of Ag⁺ to I⁺. researchgate.netjyu.finih.gov The differences between solid-state and solution-state ¹⁵N chemical shifts were generally small, suggesting that the solution-state structures are largely maintained in the solid state. researchgate.net
Direct detection of the iodine nucleus via ¹²⁷I NMR offers a direct probe into the this compound's local environment. However, this technique is often challenging. The ¹²⁷I nucleus has a spin of 5/2 and is quadrupolar, which means it interacts with local electric field gradients. huji.ac.il This interaction leads to very broad signals, especially for iodine cations in asymmetric environments, often rendering them too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il
Despite these challenges, ¹²⁷I NMR has been successfully applied in specific cases. For instance, in studies of iodide ionophores, a ¹²⁷I NMR shift of 27.6 ppm was observed for a 1:1 complex, confirming the binding of the iodide. The chemical shift range for ¹²⁷I is vast, spanning over 4000 ppm. huji.ac.il The reference compound is typically a 0.01 M solution of potassium iodide (KI) in D₂O. huji.ac.il The majority of ¹²⁷I NMR studies have focused on simple, symmetric species like the iodide anion in solution or in highly symmetric crystal lattices. researchgate.net For more complex iodine cations, the large linewidths often limit the utility of this technique, restricting its application primarily to relaxation studies of iodide ion binding. huji.ac.il
¹H and ¹³C NMR Chemical Shift Analysis
Mass Spectrometry (MS) for Cationic Iodine Identification
Mass spectrometry is an indispensable tool for the identification and structural analysis of cationic iodine species. It provides precise mass-to-charge ratio (m/z) information, allowing for the confirmation of molecular formulas and the study of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing charged species in solution. uvic.ca It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for the detection of intact iodine cations and their complexes.
ESI-MS has been used to study a wide variety of iodine-containing species. In the analysis of polyiodides, ESI-MS of a solution of 1-propyl-3-methyl-imidazolium iodide ([pmim][I]) and iodine revealed the presence of various polyiodide anions, such as [I₃]⁻, [I₅]⁻, and even higher aggregates up to [I₁₅]⁻. uvic.ca Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, confirmed that these polyiodides fragment via the sequential loss of I₂ molecules. uvic.ca
In the context of organometallic catalysis, ESI-MS has been instrumental in identifying cationic palladium intermediates. For example, in the palladium-catalyzed oxyarylation of olefins, the loss of an iodide ligand from the palladium center generates positively charged intermediates, such as [Pd(PPh₃)₂(C₆H₅O)]⁺, which were readily observed by ESI(+)-MS. uvic.ca This technique is also used to promote cationization for the analysis of neutral molecules. For instance, lithium iodide can be used to form [M+Li]⁺ adducts of polyisoprenoids, enabling their sensitive detection by ESI-MS. nih.gov
A method for the selective identification of unknown organic iodine compounds has been developed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net By monitoring for the characteristic iodine fragment ion (I⁻ at m/z 126.9039 in negative mode), researchers can selectively detect and then identify the structure of iodine-containing organic molecules in complex mixtures like seaweed extracts. researchgate.netresearchgate.net
Ion mobility spectrometry-mass spectrometry (IM-MS) adds another dimension of separation to mass analysis. wikipedia.org Ions are first separated based on their size and shape (their collision cross-section, CCS) as they drift through a gas-filled chamber under the influence of an electric field. nih.govacs.org This separation is then coupled with mass spectrometry, allowing for the differentiation of isomers (ions with the same mass but different shapes).
IM-MS has been applied to study the structure of complex ionic clusters. For example, the solvated structures of lithium iodide electrolyte species have been investigated using ESI-IM-MS. koreascience.kr This technique allowed for the observation and structural characterization of complex ions like (1,4-dioxane)ₘ·Li⁺ and the (1,4-dioxane)·Li⁺I⁻Li⁺ triple ion. koreascience.kr The arrival time distributions (ATDs) obtained from the ion mobility separation can reveal the presence of multiple isomers for a given m/z value. koreascience.kr
In another study, IM-MS was used to measure the collision cross-sections of iodine pentoxide–iodic acid hybrid cluster anions, which are relevant to atmospheric chemistry. helsinki.fi By comparing experimentally measured CCS values with those predicted from theoretical models, researchers can gain insights into the three-dimensional structures of these complex cationic and anionic clusters. helsinki.fi
Electrospray Ionization Mass Spectrometry (ESI-MS)
X-ray Diffraction (XRD) Studies of Crystalline Iodine Cationic Compounds
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. For iodine cationic compounds that form stable crystals, XRD provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Numerous crystal structures of salts containing iodine cations or polyiodide networks have been determined. These studies reveal a rich structural chemistry. For example, the crystal structure of (phenacetin)₂·HI₅ shows that the cationic part consists of hydrogen-bonded phenacetin (B1679774) "dimers," while the anionic part is a polyiodide layer containing zigzag chains of alternating I₂ molecules and I₃⁻ ions. royalsocietypublishing.org Similarly, the structure of (theobromine)₂·H₂I₈ features layers of hydrogen-bonded theobrominium cations and complex polyiodide anions. royalsocietypublishing.org
In salts of tetrathiafulvalene (B1198394) (TTF) derivatives, the donor molecules can be oxidized to radical cations, forming crystalline materials with polyiodide counter-anions. The crystal structure of one such compound consists of alternating layers of donor radical cation pairs and a network of triiodide anions and iodine molecules. rsc.org The specific arrangement and interactions within the polyiodide network, such as I₃⁻···I₂ and I₃⁻···I₃⁻ contacts, are precisely determined by XRD. rsc.org
XRD studies have also been crucial in characterizing novel materials. For instance, the structure of the cationic type-I clathrate I₈Sb₈Ge₃₈ was investigated using high-pressure XRD. aip.orgresearchgate.netaip.org These experiments revealed how the crystal structure changes under pressure, including phase transitions and eventual amorphization. aip.orgresearchgate.netaip.org The effect of different counter-cations (like K⁺, Na⁺, Li⁺) on the crystal structure of poly(vinyl alcohol)-iodine complexes has also been systematically studied by XRD, revealing the formation of different crystal modifications. researchgate.net
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the ultimate tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing the absolute structure of this compound-containing compounds. This technique has been instrumental in confirming the existence and geometry of various iodine cations.
A landmark example is the structural determination of the diatomic this compound (I₂⁺) in the compound I₂⁺Sb₂F₁₁⁻. SCXRD analysis revealed that the I₂⁺ cation possesses an I-I bond length of 2.557(4) Å. mcmaster.camcmaster.ca This method has also been crucial in the study of more complex systems. For instance, in diaryliodonium salts, SCXRD studies have identified both conventional two-center halogen bonds and more unusual three-center bifurcated halogen bonds between the iodine(III) center and anions. acs.org
SCXRD is also essential for characterizing the intricate structures of hybrid organic-inorganic materials that incorporate iodine cations or are stabilized by them. Studies on perovskite formamidinium lead iodide, [(NH₂)₂CH]PbI₃, have used SCXRD to investigate crystal chemistry at variable temperatures and high pressures, revealing phase transitions. rsc.org Similarly, the structure of (TTF)Pb₂I₅, a hybrid lead iodide stabilized by tetrathiafulvalene (TTF) radical cations, was confirmed using SCXRD, showing sheets of lead iodide octahedra separated by stacks of TTF⁺• cations. escholarship.org The technique has definitively confirmed the structures of iodine(I) complexes with sterically bulky 2-substituted pyridines, which was critical due to the potential for decomposition. rsc.org
Table 1: Selected Crystallographic Data for this compound-Containing Compounds from SCXRD
| Compound | Cation | Key Structural Feature(s) | I-I Bond Length (Å) | Reference |
| I₂⁺Sb₂F₁₁⁻ | I₂⁺ | Diatomic cation | 2.557(4) | mcmaster.ca |
| (FA)₂PtI₆·2I₂ | [PtI₆]²⁻ with I₂ | 1D chains of [PtI₆]²⁻ linked by I₂ molecules | 2.77 (I₂ molecule) | |
| Diaryliodonium salts | Diaryliodonium (Iodine(III)) | Bifurcated C–I···(Cl–Au–Cl) halogen bonds | N/A | acs.org |
| [(NH₂)₂CH]PbI₃ | [(NH₂)₂CH]⁺ | Perovskite structure | N/A | rsc.org |
| (TTF)Pb₂I₅ | TTF⁺• | Layered lead-iodide network stabilized by radical cations | N/A | escholarship.org |
Powder X-ray Diffraction for Solid-State Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline (powder) samples. While SCXRD provides the absolute structure from a perfect crystal, PXRD is used to confirm the phase purity of the bulk material, identify crystalline phases in a mixture, and determine unit cell parameters.
In the study of this compound-containing materials, PXRD is routinely used to ensure that the bulk synthesized sample consists of the desired crystalline phase, as determined from single-crystal data. mdpi.com The experimental powder patterns are often compared with patterns calculated from SCXRD results, and techniques like Rietveld refinement are employed to refine the structural model, including lattice parameters, to match the experimental data. mdpi.comrsc.org For example, Rietveld refinements of perovskite-derived hybrid Pt(IV) compounds confirmed that the bulk samples had unit cell parameters closely matching those from single-crystal diffraction.
PXRD is also indispensable for studying structural changes under non-ambient conditions, such as high pressure. Investigations of elemental iodine under high pressure have used PXRD to identify various solid-state phases, including a monatomic phase (Phase II) and an incommensurately modulated structure (Phase V). researchgate.netresearchgate.net These studies demonstrate how diffraction patterns change with increasing pressure, revealing transitions between different crystal structures. researchgate.net
Table 2: Example of Refined Lattice Parameters from PXRD
| Compound | Temperature (K) | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| (FA)₂PtI₆·2I₂ | Room Temp. | Monoclinic | 13.064 | 8.878 | 8.879 | 108.79 | |
| (GUA)₂PtI₆·I₂ | Room Temp. | Monoclinic | 10.428 | 14.532 | 9.006 | 114.36 | |
| [IqH]PbI₃ | Room Temp. | Monoclinic | 8.903 | 13.913 | 9.771 | 91.07 | mdpi.com |
| [4MiH]PbI₃ | Room Temp. | Monoclinic | 8.798 | 12.831 | 9.948 | 90.96 | mdpi.com |
Vibrational Spectroscopy for Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are highly sensitive to bond strengths, molecular symmetry, and the local chemical environment, making them essential for characterizing the bonding within iodine cations.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibration is Raman-active if it causes a change in the polarizability of the molecule. This technique is particularly well-suited for studying the symmetric vibrations of non-polar species, making it invaluable for the direct detection and characterization of iodine cations.
Laser Raman spectroscopy was fundamental in establishing the existence of the I₂⁺ cation in the solid compound I₂⁺Sb₂F₁₁⁻ and other polyatomic cations like I₃⁺, IBr₂⁺, and ICl₂⁺ in acidic solutions and solid salts. mcmaster.ca The spectra provide direct evidence for the vibrational modes of these cations, allowing for the calculation of force constants and estimation of bond angles. mcmaster.ca For example, a strong Raman band at 195 cm⁻¹ has been proposed as evidence for a new polyatomic cation, Iₙⁿ⁺. mcmaster.ca
The technique is also powerful for studying complex polyiodide chains. Polarized Raman spectroscopy on single crystals can distinguish between different polyiodide species (e.g., I₃⁻ and I₂) within a chain and provide information on their orientation and intermolecular interactions. rsc.org
Table 4: Characteristic Raman Frequencies for Iodine Cations and Related Species
| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| I₂⁺ | I-I Stretch | ~238 | mcmaster.ca |
| I₃⁺ | Symmetric Stretch | 167 | mcmaster.ca |
| I₃⁺ | Bending Mode | 87 | mcmaster.ca |
| I₃⁺ | Asymmetric Stretch | 194 | mcmaster.ca |
| I₂Cl⁺ | I-I Stretch | 234 | mcmaster.ca |
| I₂OH⁻ | I-O Stretch | 560 | cdnsciencepub.comnrc.gov |
| IO⁻ | I-O Stretch | 430 | cdnsciencepub.comnrc.gov |
Electronic Spectroscopy (UV-Vis) for Optical Properties and Speciation
Electronic spectroscopy, typically using ultraviolet and visible (UV-Vis) light, investigates the electronic transitions within a molecule or ion. It provides information on optical properties, such as color and bandgap, and is a powerful tool for monitoring the concentration of species in solution.
The color of iodine solutions can vary significantly depending on the solvent and the species present. docbrown.info UV-Vis spectroscopy quantifies these differences by measuring absorption maxima (λmax). For example, the triiodide ion (I₃⁻), often in equilibrium with iodine, has a distinct absorption band that can be monitored. docbrown.inforesearchgate.net
In materials science, diffuse-reflectance UV-Vis spectroscopy is used to determine the optical bandgap of semiconductors containing iodine, such as hybrid lead iodide perovskites. mdpi.comrsc.org The absorption edge from the spectrum is used to calculate the bandgap, a critical parameter for optoelectronic applications. mdpi.comrsc.org
UV-Vis spectroscopy is also a key kinetic tool. The disproportionation of hypoiodite (B1233010) (IO⁻) in basic solutions has been studied by monitoring the time-dependent changes in the UV-Vis spectra of various transient iodine species, allowing for the determination of reaction rates and mechanisms. cdnsciencepub.comnrc.gov
Table 5: UV-Vis Absorption Maxima (λmax) for Selected Iodine Species
| Species | Solvent/Medium | λmax (nm) | Reference |
| I₂ | Tetrachloromethane | 520 | docbrown.info |
| I₂ | Ethanol | ~460 (dark brown solution) | docbrown.info |
| I₃⁻ | Aqueous solution | ~350 and ~290 | docbrown.info |
| [ICl₂]⁻@MeBU rsc.org | CH₃OH/CHCl₃ | 372 | researchgate.net |
| IO⁻ | Aqueous NaOH | 363 | cdnsciencepub.comnrc.gov |
Photoelectron Spectroscopy (PES) for Electronic Structure Probing
Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique that measures the kinetic energy of electrons ejected from a sample upon irradiation with high-energy photons (X-ray for XPS, UV for UPS). It provides direct experimental insight into the electronic structure, including the binding energies of core and valence electrons.
PES has been used to determine accurate ionization energies for reactive iodine-containing molecules like iodine monoxide (IO) and hypoiodous acid (HOI). nih.gov The spectra for these species show vibrational progressions, which result from changes in bond length upon ionization and allow for the determination of vibrational frequencies in the resulting cation. nih.gov
Inner-shell PES, often using synchrotron radiation, can probe the core electronic levels (e.g., iodine 3d or 1s). rsc.orgresearchgate.net The binding energies of these core electrons exhibit a "chemical shift," meaning they are sensitive to the chemical environment of the iodine atom. This has been observed in studies comparing CH₃I and CF₃I, where the I 1s binding energy shifts due to the different electronegativity of the surrounding groups. researchgate.net PES can also be used to study charge transfer dynamics in clusters, such as iodide-nucleobase pairs, by observing the transient anions formed after photoexcitation. nsf.gov
Table 6: Selected Ionization and Binding Energies for Iodine Species from PES
| Species | Ionization/Transition | Energy (eV) | Technique | Reference |
| IO | Ionization Energy (X⁺³Σ⁻ ← X ²Π₃/₂) | 9.71 ± 0.02 | ms-TPES | nih.gov |
| HOI | Ionization Energy | 9.79 ± 0.02 | ms-TPES | nih.gov |
| CH₃I | Iodine 1s Binding Energy | 33175.2 | XPS | researchgate.net |
| CF₃I | Iodine 1s Binding Energy | 33175.9 | XPS | researchgate.net |
| Atomic Iodine | Ionization to I⁺ ³P₂ | ~10.45 (from Rydberg states) | PES | aps.org |
| I⁻·4TU cluster | Vertical Detachment Energy | ~4.16 | TRPES | nsf.gov |
Reactivity and Reaction Mechanisms of Iodine Cations
Electrophilic Aromatic Substitution Reactions Mediated by Iodine Cations
Iodine cations are key electrophilic species in the iodination of aromatic compounds. Unlike other halogens, molecular iodine (I₂) is generally unreactive towards aromatic rings and requires activation to generate a more potent electrophile, often represented as I⁺. libretexts.orgmasterorganicchemistry.com This activation is typically achieved using an oxidizing agent. libretexts.orgjove.comjove.com
The electrophilic aromatic substitution reaction involving an iodine cation generally proceeds through a two-step mechanism. byjus.com First, the electrophilic iodine species attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com This intermediate is positively charged and delocalized across the ring. byjus.com In the second step, a weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product. masterorganicchemistry.combyjus.com
The generation of the active electrophilic iodine species (I⁺) from molecular iodine often requires an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt. libretexts.orgjove.comjove.com These oxidants facilitate the formation of a more powerful electrophile that can effectively react with the aromatic ring. libretexts.org The stability of the this compound can be influenced by its environment. For instance, pyridine (B92270) iodine(I) cations, which are inherently unstable, can be stabilized in the crystalline state through the formation of a halogen bond with sulfonate anions. researchgate.net In these complexes, the iodine atom acts as an electron acceptor, and the sulfonate oxygen acts as an electron donor. researchgate.net Similarly, sp-hybridized nitrogen cations have been shown to be stabilized by a neighboring iodine substituent. researchgate.netnih.gov The crystal lattice can also play a role in the thermal stabilization of iodine moieties. rsc.org
The regioselectivity of electrophilic aromatic iodination is influenced by the nature of the substituents on the aromatic ring and the reaction conditions. Electron-donating groups generally direct the incoming iodine to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For instance, the iodination of activated aromatics like phenols and anilines often shows high para regioselectivity. nih.gov In some cases, such as with phenols, a significant amount of the ortho-iodinated product can also be formed. organic-chemistry.org
The choice of iodinating agent and catalyst system can significantly impact regioselectivity. For example, the use of N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid provides a mild and regioselective method for the iodination of various electron-rich aromatic compounds. organic-chemistry.org Silver salts, such as Ag₂SO₄, can activate I₂ to generate an electrophilic iodine species, and have been used for the regioselective iodination of chlorinated aromatic compounds. nih.govuky.edu The substrate scope for these reactions is broad, encompassing a wide range of arenes and heterocycles. organic-chemistry.org
Table 1: Regioselectivity in Electrophilic Iodination of Aromatic Compounds
Mechanistic Pathways and Intermediate Stabilization
Oxidative Transformations Promoted by Hypervalent Iodine Cations
Hypervalent iodine compounds, particularly those in the +3 (iodine(III)) and +5 (iodine(V)) oxidation states, are versatile reagents in organic synthesis, acting as powerful oxidants. nih.govmdpi.com Their reactivity stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the associated ligands. princeton.edu These reagents are known for their low toxicity and ease of handling, making them environmentally benign alternatives to many heavy metal oxidants. princeton.edursc.org
Hypervalent iodine reagents are widely used for the oxidation of alcohols to carbonyl compounds. nih.govrsc.orgorganic-chemistry.org Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are highly selective for this transformation. beilstein-journals.org The oxidation can be performed under mild conditions and often shows high chemoselectivity, allowing for the oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids. organic-chemistry.org Catalytic versions of these oxidations have also been developed, where the hypervalent iodine species is generated in situ from an iodoarene precursor and a terminal oxidant. rsc.org The combination of a hypervalent iodine(III) reagent with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provides a highly selective method for alcohol oxidation. beilstein-journals.org
The oxidation of amines using hypervalent iodine reagents has also been extensively studied. nih.govthieme-connect.com These reactions can lead to a variety of products depending on the substrate and reaction conditions. For example, primary and secondary amines can be oxidized to nitriles. thieme-connect.com Hypervalent iodine reagents can also mediate the oxidative cyclization of thioamides, leading to the formation of sulfur-containing heterocycles. nih.gov
Hypervalent iodine reagents are powerful tools for the dearomatization of phenols. frontiersin.orgnih.gov This transformation converts a stable aromatic ring into a highly functionalized cyclohexadienone, which can serve as a versatile intermediate in the synthesis of complex natural products. frontiersin.org The reaction typically involves the attack of a nucleophile onto the aromatic ring, promoted by the hypervalent iodine reagent. nih.gov The mechanism of this reaction is still a subject of debate, with evidence supporting both the formation of a phenoxenium cation intermediate and a direct nucleophilic attack on an iodine-bound phenol (B47542). chemrxiv.orgresearchgate.netrsc.org
Oxidative cyclization reactions promoted by hypervalent iodine cations are used to construct a wide variety of heterocyclic compounds. mdpi.comarkat-usa.org These reactions often proceed through the formation of a reactive intermediate, such as a nitrenoid from an aniline, which then undergoes intramolecular cyclization. nih.gov For instance, the oxidation of aldoximes with hypervalent iodine(III) reagents can generate nitrile oxides, which can then participate in intramolecular 1,3-dipolar cycloaddition reactions to form isoxazolines. arkat-usa.org Similarly, the intramolecular oxidative cyclization of alkyne- or alkene-tethered aldoximes can lead to polycyclic isoxazole (B147169) derivatives. researchgate.net
Table 2: Examples of Oxidative Transformations with Hypervalent Iodine Reagents
Hypervalent iodine reagents are effective mediators for the difunctionalization of alkenes and alkynes, allowing for the simultaneous introduction of two functional groups across the double or triple bond. recercat.catrsc.orgmdpi.com These reactions provide a powerful method for rapidly increasing molecular complexity. mdpi.com A variety of nucleophiles can be used in these transformations, including halides, carboxylates, and nitrogen-based nucleophiles. recercat.cat
The mechanism often involves the initial activation of the alkene by the hypervalent iodine reagent, followed by nucleophilic attack. Chiral hypervalent iodine reagents have been developed to achieve enantioselective difunctionalization reactions. recercat.cat For example, the intramolecular diamination of tethered homoallylic guanidine (B92328) derivatives using a chiral hypervalent iodine reagent can produce bicyclic molecules with high enantioselectivity. mdpi.com Intermolecular versions of these reactions have also been developed, such as the oxyalkylation of alkenes using hypervalent iodine reagents as a dual source of alkyl radicals and carboxylate anions. mdpi.com Furthermore, iodine-mediated reactions can be used for the alkoxyselenylation of alkenes and dienes. mdpi.com
Table 3: Compound Names Mentioned in the Article
Rearrangement Reactions Involving Iodine Cationic Intermediates
The formation of iodine cationic intermediates can induce a variety of molecular rearrangements, leading to the formation of new carbon skeletons. These reactions are often driven by the formation of a more stable carbocation or the creation of a stable functional group, such as a carbonyl. Hypervalent iodine reagents are frequently employed to generate these cationic intermediates from alkenes or other suitable precursors. nih.goveurekaselect.com
One notable class of rearrangements is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.org This process typically results in the formation of a more stable carbocation. For instance, the reaction of neopentyl iodide with aqueous silver nitrate (B79036) yields exclusively rearranged products. A significant advancement in this area is the development of enantioselective Wagner-Meerwein rearrangements catalyzed by chiral aryl iodides. chemrxiv.orgnih.gov These reactions proceed through the formation of stereodefined alkyl iodane (B103173) intermediates, which act as carbocation equivalents. chemrxiv.orgnih.gov The reaction of β-substituted styrenes with a C2-symmetric aryl iodide catalyst, for example, furnishes enantioenriched 1,3-difluorinated products via 1,2-migration of aryl, methyl, or hydride groups. chemrxiv.orgnih.gov Mechanistic studies, including Hammett and kinetic isotope effect analyses, have revealed that the operative pathway can depend on the nature of the migrating group. chemrxiv.orgnih.gov
The pinacol rearrangement is another important rearrangement that can be facilitated by iodine. This reaction involves the conversion of a 1,2-diol to a ketone or aldehyde. wpmucdn.com Iodine can act as a mild acid catalyst, promoting the protonation of a hydroxyl group, which then departs as water to generate a carbocation. rsc.orgbrainly.com A subsequent 1,2-shift of an adjacent substituent leads to a resonance-stabilized oxocarbenium ion, which upon deprotonation gives the final carbonyl compound. wpmucdn.comrsc.org The driving force for this rearrangement is the formation of the stable carbon-oxygen double bond. wpmucdn.com In the case of phenyl-substituted 1,2-diols like benzopinacol, the rearrangement may proceed through a phenonium ion intermediate. wpmucdn.comrsc.org
Allylic rearrangements can also be mediated by iodine cations. For example, iodine has been shown to catalyze the Claisen rearrangement of allyl aryl ethers. d-nb.inforesearchgate.net The iodine acts as a halogen-bond donor, activating the allyl aryl ether. d-nb.inforesearchgate.net The rearranged ortho-allylic phenol intermediate can then undergo a subsequent iodocyclization to produce dihydrobenzofurans. d-nb.inforesearchgate.net Another example involves the iodine-catalyzed cyclization-allylation of N-allyl-2-alkynylanilines. rsc.org This reaction is proposed to proceed via an iodocyclization followed by a rearrangement of the allyl group, such as a rsc.orgrsc.org or nih.govrsc.org shift, within a tight iodinated indole-allyl cation complex. rsc.org
Furthermore, hypervalent iodine(III) reagents have been utilized in oxidative rearrangements of 4-arylbut-3-enoic acids to yield 4-arylfuran-2(5H)-ones. nih.govnih.gov The reaction proceeds through a cationic intermediate generated by the activation of the carbon-carbon double bond by the iodine(III) species, followed by a 1,2-migration of an aryl group. nih.gov The table below summarizes key rearrangement reactions involving iodine cationic intermediates.
| Rearrangement Type | Substrate Example | Reagent(s) | Key Intermediate | Product Type |
| Wagner-Meerwein | β-Substituted Styrene | Chiral Aryl Iodide, m-CPBA, HF-Pyridine | Alkyl Iodane | 1,3-Difluorinated Alkane |
| Pinacol | Benzopinacol | Iodine, Acetic Acid | Carbocation/Phenonium Ion | Ketone (Benzopinacolone) |
| Allylic (Claisen) | Allyl Phenyl Ether | Iodine | Iodine-Ether Complex | Dihydrobenzofuran |
| Oxidative Aryl Migration | 4,4-Diphenylbut-3-enoic acid | PhI(OCOCF₃)₂, TMSOTf | Cationic Intermediate | 4,5-Diphenylfuran-2(5H)-one |
| Allylic (Cyclization-Allylation) | N,N-Diallyl-o-alkynylaniline | Py₂IBF₄, HBF₄·OEt₂ | Iodinated Indole-Allyl Cation | 3-Allylindole |
C-X Bond Formation Reactions (X = C, N, O, S, Halogen)
Iodine cations and their precursors, particularly hypervalent iodine reagents, are highly effective at promoting the formation of new bonds between carbon and various heteroatoms (C-X bonds), as well as carbon-carbon bonds. These reactions often proceed through the initial electrophilic activation of a π-system, such as an alkene or alkyne, by an iodinating species to form an iodonium (B1229267) ion intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the formation of the desired C-X bond.
C-C Bond Formation:
The formation of carbon-carbon bonds mediated by iodine cations often involves the reaction of an iodonium ion intermediate with a carbon-based nucleophile. For instance, in the copper-catalyzed reaction of allylic iodides and aryl α-diazoacetates, an iodonium ylide is generated. nih.gov This intermediate can then undergo a nih.govnih.gov-rearrangement, which constitutes a formal C-C bond formation, to produce α-iodoesters. nih.gov The regioselectivity of this process can be controlled by the choice of ligand on the copper catalyst. nih.gov
C-N Bond Formation:
Iodine-mediated reactions are widely used for the synthesis of nitrogen-containing heterocycles. The general strategy involves the reaction of an unsaturated substrate containing a nitrogen nucleophile with an iodine source. The resulting iodonium ion is then trapped intramolecularly by the nitrogen atom. This process, known as iodoaminocyclization, is a powerful tool for constructing rings of various sizes.
C-O Bond Formation:
Similar to C-N bond formation, the intramolecular trapping of an iodonium ion by an oxygen nucleophile, known as iodoetherification, is a common method for synthesizing oxygen-containing heterocycles like furans and pyrans. For example, the reaction of pentenyl ethers with N-iodosuccinimide (NIS) leads to the formation of a cationic haloetherification intermediate, which can then react with alcohols. jst.go.jp Hypervalent iodine reagents can also mediate oxidative cyclizations of unsaturated carboxylic acids to form lactones, which involves the formation of a C-O bond. nih.gov
C-S Bond Formation:
Iodine cations can also facilitate the formation of carbon-sulfur bonds. Thiofunctionalization of alkenes can be achieved by reacting them with an electrophilic iodine source in the presence of a sulfur nucleophile. This approach allows for the introduction of a sulfur-containing group and an iodine atom across the double bond.
C-Halogen Bond Formation:
The primary step in many of these reactions is the formation of a C-I bond through the electrophilic addition of an this compound equivalent to a double or triple bond. In addition to iodination, these cationic intermediates can be used to introduce other halogens. For example, in enantioselective aryl-iodide-catalyzed fluorofunctionalizations, a chiral alkyl iodane intermediate is formed, which then undergoes fluorination. chemrxiv.org This strategy has been successfully applied to the synthesis of enantioenriched 1,3-difluorinated molecules. chemrxiv.orgnih.gov
The following table provides examples of C-X bond formation reactions involving iodine cationic intermediates.
| Bond Formed (C-X) | Substrate Type | Iodine Reagent/System | Nucleophile (X) | Product Class |
| C-C | Allylic Iodide / α-Diazoacetate | Cu(OTf)₂ / Ligand | Carbon (from ylide rearrangement) | α-Iodoesters |
| C-N | Unsaturated Amide | I₂ / Collidine | Nitrogen | Nitrogen Heterocycles |
| C-O | Pentenyl Ether | N-Iodosuccinimide (NIS) | Oxygen (intramolecular) | Oxygen Heterocycles |
| C-S | Alkene | Electrophilic Iodine Source | Sulfur Nucleophile | Thioethers |
| C-F | β-Substituted Styrene | Chiral Aryl Iodide / m-CPBA / HF-Pyridine | Fluoride (B91410) | 1,3-Difluorinated Alkanes |
Stereochemical Control in this compound-Mediated Reactions
The ability to control the stereochemical outcome of chemical reactions is a cornerstone of modern organic synthesis. In reactions mediated by iodine cations, significant progress has been made in achieving high levels of stereocontrol, particularly in asymmetric synthesis. This control often arises from the use of chiral iodine-based reagents or catalysts, or by exploiting the inherent stereochemistry of the substrate.
A key strategy for achieving enantioselectivity is the use of chiral aryl iodide catalysts. These catalysts can generate chiral hypervalent iodine species in situ, which then interact with the substrate to create a chiral environment for the subsequent bond-forming or rearrangement step. A prime example is the enantioselective Wagner-Meerwein rearrangement catalyzed by a C2-symmetric aryl iodide. chemrxiv.orgnih.gov In this reaction, the chiral catalyst promotes the formation of a highly electrophilic π-complex with the alkene, leading to a stereodefined alkyl iodane intermediate. chemrxiv.orgnih.gov The subsequent rearrangement and nucleophilic attack proceed with high enantio- and diastereoselectivity. nih.gov
The stereochemical outcome can also be influenced by the reaction mechanism. In the aforementioned enantioselective rearrangements, it has been shown that different mechanisms can operate depending on the migrating group, yet both pathways can be promoted with high enantioselectivity by the same chiral catalyst. chemrxiv.orgnih.gov For instance, when an alkyl group migrates, the enantiodetermining step is the intermolecular fluoride attack, whereas with an aryl group migration, the intramolecular 1,2-migration is enantiodetermining. chemrxiv.orgnih.gov
In addition to enantiocontrol, diastereoselectivity is also a critical aspect of these reactions. In the copper-catalyzed rearrangements of iodonium ylides formed from allylic iodides and diazoesters, the choice of ligand can influence the diastereoselectivity of the process. nih.gov For example, the use of a 6,6′-dibromo-2,2′-bipyridine ligand can favor the selective formation of the rsc.orgnih.gov-rearrangement product with high diastereoselectivity. nih.gov
Furthermore, substrate-controlled stereoselection is also prevalent in this compound-mediated reactions. The existing stereocenters in a molecule can direct the approach of the electrophilic iodine species and the subsequent nucleophile. In iodoaminocyclization and iodoetherification reactions of chiral unsaturated substrates, the formation of the cyclic product often proceeds with high diastereoselectivity, governed by the preference for certain transition state conformations that minimize steric interactions.
The table below summarizes research findings on stereochemical control in reactions involving iodine cations.
| Reaction Type | Chiral Source | Key Findings | Stereochemical Outcome |
| Wagner-Meerwein Rearrangement | C2-Symmetric Aryl Iodide Catalyst | Formation of a chiral alkyl iodane intermediate. The enantiodetermining step depends on the migrating group. | High enantioselectivity (e.g., 90% e.e.) and diastereoselectivity (syn or anti depending on migrating group). chemrxiv.orgnih.gov |
| rsc.orgnih.gov-Sigmatropic Rearrangement | Chiral Ligand (6,6′-dibromo-2,2′-bipyridine) on Copper Catalyst | The ligand tunes the reactivity of the copper catalyst to favor a specific rearrangement pathway. | High regioselectivity and diastereoselectivity for the rsc.orgnih.gov-rearrangement product. nih.gov |
| α-Iodination | Homochiral 2,5-Disubstituted Pyrrolidine Auxiliary | The chiral auxiliary on the unsaturated carboxamide directs the electrophilic attack of iodine. | Asymmetric α-iodination is achieved through the formation of a cyclic iminium ether intermediate. jst.go.jp |
Catalytic Applications of Iodine Cations
Iodine Cations as Lewis Acid Catalysts
Molecular iodine (I₂) can function as a mild and effective Lewis acid catalyst in a variety of organic transformations. researchgate.netsioc-journal.cn This catalytic activity stems from its ability to accept electron density, thereby activating substrates for nucleophilic attack. This property is exploited in numerous addition, elimination, and condensation reactions. researchgate.net
The Lewis acidic nature of iodine has been successfully applied to:
Esterification: Catalyzing the reaction of carboxylic acids with alcohols. researchgate.net
Michael Additions: Promoting the conjugate addition of nucleophiles, such as thiophenols, to α,β-unsaturated ketones. researchgate.net
Synthesis of Bis(indolyl)methanes: Facilitating the electrophilic substitution of indoles onto aldehydes and ketones. researchgate.net
A more advanced approach involves the cooperative action of iodine as a Lewis acid with a Lewis base catalyst. acs.orgnii.ac.jp In this system, the Lewis base activates one reactant while the iodine Lewis acid activates the other, enabling complex transformations such as the iodochlorination of alkenes. acs.orgresearchgate.net For instance, a thiourea-I₂ cooperative system can generate iodine monochloride (I-Cl) in situ at low temperatures. The thiourea (B124793) and iodine work in concert to capture and control the reactive I-Cl species, suppressing side reactions and enabling efficient dihalogenation. acs.orgnii.ac.jpresearchgate.net
Organocatalysis Involving Hypervalent Iodine Cations
Hypervalent iodine compounds, particularly those in the +3 and +5 oxidation states, are central to a rapidly expanding field of organocatalysis. thieme-connect.comrsc.orgepfl.chbeilstein-journals.org In these catalytic systems, a stable and easily handled iodoarene (an organoiodine(I) compound) serves as a pre-catalyst. This pre-catalyst is oxidized in situ to a reactive hypervalent iodine species, which then mediates the desired chemical transformation before being reduced back to its initial iodine(I) state, thus completing the catalytic cycle. rsc.orgresearchgate.net This strategy avoids the use of stoichiometric, and often wasteful, hypervalent iodine reagents. researchgate.net
The most common catalytic cycle in hypervalent iodine chemistry involves the I(I)/I(III) redox couple. acs.org The general mechanism begins with the oxidation of an iodoarene (ArI) by a terminal oxidant, such as a peroxyacid (meta-chloroperoxybenzoic acid, m-CPBA) or Oxone®, to generate an active iodine(III) species (ArI(III)L₂). rsc.orgacs.org This species, which can be considered a stabilized iodine cation equivalent, then reacts with the substrate to effect an oxidative transformation, such as amination, cyclization, or difunctionalization. rsc.orgacs.orgacs.org In the process, the iodine(III) center is reduced back to the iodine(I) state, regenerating the iodoarene pre-catalyst. rsc.org
Recent advancements have established electrochemical methods to drive the I(I)/I(III) cycle. acs.org In this approach, electricity serves as the "clean" oxidant, eliminating the need for chemical oxidants and their associated byproducts. This electrocatalytic protocol has been successfully applied to transformations like the oxidative cyclization of N-allylic amides to dihydrooxazoles and the α-tosyloxylation of ketones. acs.org
Illustrative I(I)/I(III) Catalytic Cycle for C-H Amination
For more challenging oxidations, catalytic cycles involving the I(III)/I(V) redox couple are employed. Iodine(V) species are more powerful oxidants than their iodine(III) counterparts. mdpi.com In a typical I(III)/I(V) cycle, an iodine(V) reagent like 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) is generated in situ from an organoiodine pre-catalyst using a strong terminal oxidant, often Oxone®. researchgate.netmdpi.com
A prominent application of I(V) catalysis is the oxidation of alcohols to carbonyl compounds. rsc.orgmdpi.com In one proposed cycle, an iodo-acid pre-catalyst is oxidized by Oxone® to an active iodine(V) species. This species coordinates to the alcohol, which is then oxidized to an aldehyde or ketone. The process reduces the iodine center to an iodine(III) intermediate, which is rapidly re-oxidized by Oxone® to the active iodine(V) state to continue the cycle. mdpi.com
Proposed I(V) Catalytic Cycle for Alcohol Oxidation
Iodine(I)/Iodine(III) Catalytic Cycles
Asymmetric Catalysis with Chiral Iodine Cationic Species
A major breakthrough in iodine catalysis is the development of enantioselective transformations using chiral hypervalent iodine species. rsc.orgbeilstein-journals.orgresearchgate.net By designing iodoarene pre-catalysts that possess a chiral scaffold, it is possible to generate chiral iodine(III) or iodine(V) cations in situ. These chiral catalysts create a stereochemically defined environment around the iodine center, enabling the transfer of chirality to the substrate during the oxidative step. rsc.orgnih.gov
The rational design of chiral iodoarene pre-catalysts is crucial for achieving high levels of enantioselectivity. researchgate.net Several key strategies have emerged:
Structurally Rigid Backbones: Early designs incorporated rigid structures, such as the 1,1'-spirobiindane backbone developed by Kita and colleagues, to restrict conformational freedom and create a well-defined chiral pocket.
Axial Chirality: Many successful catalysts derive their chirality from a stereogenic axis, most commonly a C-C axis in biphenyl (B1667301) or binaphthyl systems. nih.gov More recently, novel catalysts based on C-N axial chirality have been developed, expanding the structural diversity and catalytic potential. nih.govcardiff.ac.uk
C₂-Symmetric and Conformationally Flexible Designs: Another powerful approach involves the use of C₂-symmetric scaffolds, often based on chiral diamides derived from amino acids or lactic acid. These catalysts are conformationally flexible but adopt a preferred chiral conformation through non-bonding interactions (e.g., hydrogen bonding), which is responsible for inducing asymmetry. nih.gov
Attachment of Chiral Auxiliaries: Simple achiral iodoarenes can be made chiral through the covalent attachment of readily available chiral molecules, such as tartaric acid or amino alcohols. beilstein-journals.orgnih.gov
Spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), are being used to elucidate the structures of the active chiral cationic iodane (B103173) species generated in situ, providing valuable insights for the rational design of new and improved catalysts. d-nb.info
Chiral this compound catalysis has enabled a wide array of important enantioselective oxidative reactions. rsc.orgbeilstein-journals.org These metal-free methods provide access to valuable chiral building blocks with high stereocontrol. nih.gov
Key transformations include:
Enantioselective Dearomatization of Phenols: The oxidative dearomatization of phenols and naphthols to produce chiral spirolactones or p-quinols is a hallmark reaction of chiral iodine catalysis. beilstein-journals.org Catalysts based on spirobiindane, C₂-symmetric diamides, and amino alcohols have all proven effective, achieving high enantiomeric excess (ee).
Enantioselective Diamination of Alkenes: The vicinal diamination of alkenes, particularly styrenes, can be achieved with high enantioselectivity using chiral iodoarene catalysts. rsc.orgnih.gov These reactions provide direct access to chiral 1,2-diamines, which are important motifs in pharmaceuticals and ligands. nih.gov
Enantioselective Oxyamination of Alkenes: The simultaneous introduction of oxygen and nitrogen functionalities across a double bond can be catalyzed by chiral iodine(III) species, yielding chiral amino alcohol derivatives. rsc.orgacs.org
Enantioselective α-Functionalization of Carbonyls: Chiral iodine catalysts have been employed for the α-oxytosylation of ketones, providing chiral α-hydroxyketone precursors with good to high enantioselectivity. nih.govcardiff.ac.uk
The table below summarizes representative examples of these powerful transformations.
| Transformation | Catalyst Type / Pre-catalyst | Substrate Scope | Key Findings / Enantioselectivity | Reference |
|---|---|---|---|---|
| Oxidative Spirolactonization of Naphthols | C₂-Symmetric Lactic Acid-Derived Diamide | 4-Substituted 1-Naphthols | Yields up to 99%, enantioselectivity up to 96% ee. The conformationally flexible design is key to high induction. | |
| Intermolecular Diamination of Styrenes | C₂-Symmetric Bisamide-Substituted Iodobenzene | Terminal and substituted styrenes | Moderate to good yields with high enantiomeric excess. Provides access to chiral anti-diamines. | rsc.org |
| α-Oxytosylation of Ketones | C-N Axially Chiral Iodoarene | Propiophenones, Indanones | Good to excellent yields (up to 96%) with high enantioselectivity (up to 80% ee). | nih.govcardiff.ac.uk |
| Intermolecular Oxyamination of Alkenes | Chiral Lactam-Iodoarene | Aryl- and alkyl-substituted alkenes | Good turnover and high enantioselectivity achieved using a bifunctional N,O-nucleophile. | rsc.org |
| Oxidative Dearomatization of Phenols | 8-Iodotetralone and Tartaric Acid-Derived | Electron-rich phenols | Yields up to 99% with up to 84% ee for the synthesis of p-quinols. | nih.gov |
Regioselective and Regiodivergent Catalysis
The ability to control the site of bond formation, known as regioselectivity, is a cornerstone of modern synthetic chemistry. This compound catalysis has emerged as a powerful tool for achieving high levels of regiocontrol in a variety of transformations. Even more impressively, in certain systems, the regiochemical outcome can be reversed by subtle changes in the reaction conditions, a phenomenon known as regiodivergence. This allows for the selective synthesis of different constitutional isomers from the same set of starting materials.
A prominent example of iodine-catalyzed regiodivergence is in the intermolecular aminooxygenation of alkenes. nih.govnih.gov Research has demonstrated that by using a simple iodide salt as a catalyst precursor, the regioselectivity of the aminooxygenation of activated and unactivated olefins can be controlled by the choice of additives. nih.gov In these systems, an oxidant like Selectfluor (F-TEDA-BF₄) oxidizes the iodide catalyst to generate a highly electrophilic iodonium (B1229267) species. This species activates the alkene, making it susceptible to nucleophilic attack.
For electronically activated olefins, such as styrenes, the regiochemical pathway can be directed by simple additives. For instance, a base-mediated protocol can lead to one regioisomer, while the addition of a Lewis acid can favor the formation of the alternative regioisomer. nih.gov This control is often attributed to the modulation of the nucleophilicity of the amide reagent, which serves as both the oxygen and nitrogen source in the cyclization to form oxazolines. nih.govbeilstein-journals.org
This strategy has been extended to asymmetric catalysis. Using a chiral iodoarene catalyst, it is possible not only to control the regioselectivity but also to induce high levels of enantioselectivity in the formation of the product. nih.govrsc.org For example, a chiral hypervalent iodine catalyst can be generated in situ through oxidation and salt metathesis, which then directs the enantioselective and regioselective formation of an oxazoline (B21484) from an alkene and an amide. nih.gov
The table below summarizes key findings in iodine-catalyzed regioselective and regiodivergent reactions.
| Reaction Type | Substrate | Catalyst System | Conditions/Additives | Outcome | Reference |
| Intermolecular Oxyamination | Styrene | Iodotoluene / Selectfluor | Base (e.g., Proton Sponge) | High selectivity for one regioisomer | nih.gov |
| Intermolecular Oxyamination | Styrene | Iodotoluene / Selectfluor | Lewis Acid (e.g., Sc(OTf)₃) | High selectivity for the opposite regioisomer | nih.gov |
| Asymmetric Oxyamination | Styrene | Chiral Iodoarene / Selectfluor | LiBF₄ | Single regioisomer, high enantiomeric excess | nih.govrsc.org |
| Alkene-Amide Coupling | Styrene | Iodotoluene / Selectfluor | LiBF₄ | Regioselective formation of oxazoline | beilstein-journals.org |
| Geminal Difluorination | Olefins | Chiral Iodoarene / Selectfluor | - | Regioselective formation of 1,1-difluoroalkanes | rsc.orgresearchgate.net |
| Intramolecular Oxyamination | N-substituted Pentenamides | 2,6-Dimethoxyiodobenzene / mCPBA | - | High regioselectivity for oxyamination products | rsc.org |
This level of control, allowing access to different constitutional isomers from a single starting material, highlights the sophistication and utility of this compound catalysis in modern organic synthesis.
Role of Iodine Cations in Transition Metal Catalysis
Iodine cations, typically in the form of hypervalent iodine(III) and iodine(V) reagents, play a crucial and multifaceted role in transition metal catalysis. rsc.orgacs.org These reagents are often considered "green" alternatives to other oxidants due to their low toxicity and environmental impact. mdpi.comacs.org Their reactivity often mirrors that of transition metals, involving processes like oxidative addition, reductive elimination, and ligand exchange. acs.org In the context of transition metal-catalyzed reactions, they primarily serve two major functions: as powerful oxidants to access high-valent metal species and as efficient ligand transfer agents. mdpi.comfrontiersin.org
Coordination Chemistry and Supramolecular Interactions of Iodine Cations
Ligand Design and Synthesis for Iodine Cationic Complexes
The design and synthesis of ligands for iodine cations are pivotal for stabilizing the reactive I⁺ species and directing their chemical behavior. The primary strategy involves the use of Lewis basic donor atoms, most commonly nitrogen, to coordinate with the iodine cation. rsc.orgresearchgate.net
A prevalent method for synthesizing iodine(I) complexes is through a cation exchange reaction, often starting from analogous silver(I) complexes. rsc.orgresearchgate.netnih.gov The addition of elemental iodine to a solution of a pre-formed silver(I) complex, such as [L-Ag-L]⁺ (where L is a ligand), results in the displacement of the Ag⁺ ion and the formation of the corresponding [L-I-L]⁺ complex. rsc.orgnih.govjyu.fi This method has been successfully employed for a variety of ligands, including those with pyridine (B92270), imidazole, and carbazole (B46965) moieties. researchgate.netjyu.fi
Ligand exchange reactions offer another versatile route to new iodine(I) complexes. rsc.org This approach involves reacting a pre-formed iodine(I) complex with a different, often more strongly binding, ligand. For instance, the [I(Py)₂]⁺ (Py = pyridine) complex can react with 4-dimethylaminopyridine (B28879) (DMAP) to yield [I(DMAP)₂]⁺. rsc.org This method is particularly useful for generating complexes that are not easily accessible through the traditional cation exchange method. rsc.org
The electronic properties of the ligands play a crucial role in the stability and reactivity of the resulting iodine(I) complexes. Ligands can range from strongly electron-donating, like 3-aminopyridine (B143674) and 3-dimethylaminopyridine, to weakly electron-withdrawing, such as 3-acetylpyridine, and even strongly electron-withdrawing, like 3-cyanopyridine. nih.gov The ability to form stable iodine(I) complexes is tested at these electronic extremes. nih.gov Furthermore, ligands incorporating functional groups capable of hydrogen bonding, such as 3-acetaminopyridine, have been synthesized to explore temperature-dependent solid-state structures. researchgate.net
The table below summarizes various ligands used in the synthesis of iodine(I) cationic complexes and the synthetic methods employed.
| Ligand Type | Example Ligand | Synthetic Method | Resulting Complex Type |
| Pyridine-based | Pyridine, 4-Dimethylaminopyridine (DMAP) | Cation Exchange, Ligand Exchange | [N-I-N]⁺ |
| Imidazole-derived | N-donor tripodal ligands | Cation Exchange | Dimeric Iodine(I) Cages |
| Carbazole-derived | Pyridylcarbazole | Cation Exchange | [N-I-N]⁺ |
| Benzoimidazole-derived | Benzoimidazole | Cation Exchange | [N-I-N]⁺ |
| Functionally Substituted Pyridines | 3-Acetylpyridine, 3-Aminopyridine | Cation Exchange | [N-I-N]⁺ |
Structure and Bonding in this compound-Ligand Adducts
The structure and bonding in adducts formed between iodine cations and ligands are distinct from classical coordination chemistry. The nature of these interactions is often described in the context of hypervalent bonding, particularly the three-center four-electron (3c-4e) model.
The bonding in linear [L-I-L]⁺ complexes, where L is a Lewis base (commonly an N-donor ligand), is best described by the three-center four-electron (3c-4e) model. rsc.orgresearchgate.net This model, originally proposed by Pimentel and Rundle, explains the bonding in hypervalent molecules where a central atom appears to exceed the octet rule. semanticscholar.orgscispace.com
In the [L-I-L]⁺ system, the iodine(I) cation interacts simultaneously with two Lewis bases. rsc.orgresearchgate.netresearchgate.net The combination of the p-orbitals from the three atoms (one from iodine and one from each of the two ligand donor atoms) leads to the formation of three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. semanticscholar.org The four valence electrons (two from the lone pairs of the two ligands and two from the this compound) occupy the bonding and non-bonding orbitals, leaving the anti-bonding orbital empty. researchgate.net
This bonding arrangement results in a linear or near-linear geometry for the [L-I-L]⁺ moiety, a characteristic feature of these complexes. acs.org The electron density in the non-bonding orbital is predominantly located on the terminal ligand atoms, which leaves the central iodine atom with a significant positive charge. researchgate.net This charge distribution is a key feature of the 3c-4e bond. The formation of these bonds is often accompanied by a significant shortening of the donor-iodine bond lengths, by at least 30%, compared to weaker interactions. rsc.org
A useful comparison can be drawn between the coordination of iodine(I) cations and analogous metal cations, particularly silver(I), which is also a d¹⁰ cation. Silver(I) complexes are often used as precursors in the synthesis of iodine(I) complexes via cation exchange. rsc.orgnih.govjyu.fi
While both I⁺ and Ag⁺ can form linear, two-coordinate complexes with ligands like pyridines, there are notable differences in their coordination behavior. acs.org Silver(I) is known to exhibit a wider range of coordination geometries, including four-coordinate and polymeric structures, whereas iodine(I) strongly prefers the linear, two-coordinate [L-I-L]⁺ geometry dictated by the 3c-4e bonding model. acs.org For example, with 3-aminopyridine, the silver(I) complex can form a 1D polymeric chain, while the corresponding iodine(I) complex exists as a discrete salt. acs.org
The bond angles in these complexes also highlight the differences. The N-I-N angles in [L-I-L]⁺ complexes are typically very close to 180°. researchgate.net In contrast, the N-Ag-N angles in analogous silver(I) complexes can deviate significantly from linearity, with angles around 150° being observed. researchgate.net
The table below provides a comparative summary of the coordination characteristics of Iodine(I) and Silver(I) cations.
| Feature | Iodine(I) Cation (I⁺) | Silver(I) Cation (Ag⁺) |
| Typical Geometry | Linear, two-coordinate ([L-I-L]⁺) | Variable (linear, trigonal, tetrahedral, polymeric) |
| Bonding Model | Three-center four-electron (3c-4e) | Primarily ion-dipole and coordinate covalent |
| L-X-L Angle | ~180° | Can deviate significantly from 180° |
| Precursor Role | Product of cation exchange | Often the starting material for I⁺ complexes |
| Structural Diversity | Less diverse, prefers discrete salts | More diverse, forms polymers and complex networks |
Three-Center Four-Electron (3c-4e) Bonding in [L-I-L]+ Systems
Non-covalent Interactions Involving Iodine Cations
Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the chemistry of iodine cations, influencing their solid-state structures, reactivity, and potential applications in supramolecular chemistry.
Iodine cations are potent halogen bond (XB) donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The positive charge on the this compound significantly enhances the electrophilicity of the σ-hole, making these species particularly strong XB donors. iucr.orgwiley-vch.de
Iodine(I) Centers: In [L-I-L]⁺ complexes, the iodine(I) center, despite being coordinated by two ligands, can still participate in halogen bonding. The linearity of the 3c-4e bond makes the iodine atom accessible for further interactions. These interactions are often with anions or other Lewis basic sites in the crystal lattice.
Hypervalent Iodine(III) Centers: Diaryliodonium salts, which contain an iodine(III) center, are also powerful halogen bond donors. nih.gov In these V-shaped cations, the iodine atom possesses two distinct σ-holes located on the extensions of the C-I covalent bonds. iucr.org These two electrophilic regions are roughly perpendicular to each other, allowing for biaxial halogen bonding, where the iodine(III) center can interact with two Lewis bases simultaneously. nih.govnih.gov This has been demonstrated in solution and in the solid state with various substrates, including diamides. nih.gov The strength of these interactions can be substantial, leading to association constants that are orders of magnitude higher than for monodentate binding. nih.gov The geometry of these interactions is characteristic of halogen bonding, with nearly linear C-I···O (or other acceptor) angles and distances shorter than the sum of the van der Waals radii. nih.gov Bifurcated halogen bonds, where the iodine(III) center interacts with two acceptor atoms from a single entity, have also been identified. acs.orgresearchgate.net
The presence of a formal positive charge on the iodine-containing species leads to what is known as charge-assisted halogen bonding. wiley-vch.de This term describes the enhancement of the halogen bond strength due to the electrostatic attraction between the cationic XB donor and an anionic or neutral Lewis basic acceptor. iucr.orgwiley-vch.de
Bifurcated and Multicenter Halogen Bonds
In the coordination chemistry of iodine cations, halogen bonds (XBs) are not limited to simple two-center interactions. More complex arrangements, such as bifurcated and multicenter halogen bonds, play a significant role in the structure of their solid-state assemblies. A bifurcated halogen bond occurs when a single σ-hole on an this compound interacts simultaneously with two nucleophilic atoms. These interactions are a deviation from the typical linear geometry of halogen bonds, with C–I···X angles that can be significantly less than 180°. researchgate.net
Research on diaryliodonium tetrachloroaurates(III) has revealed three-center bifurcated C–I···(Cl–Au–Cl) halogen bonds. researchgate.net These interactions demonstrate that a stable halogen bond with an iodine(III) center can form even with a substantial deviation from linearity, with angles decreasing by as much as 55°. researchgate.net The nature of these bonds is purely noncovalent, and theoretical calculations have shown that the total energy of bifurcated XBs can be approximately 50% higher than that of corresponding two-center XBs. researchgate.net
A detailed study of the association between iodonium (B1229267) cations and the lacunar rims of β-octamolybdate identified various types of halogen-bonded linkages, which were classified as two-center, three-center bifurcated, and even unconventional "orthogonal" I···O halogen bonds. semanticscholar.orgrsc.org In these structures, the I···O distances are shorter than the sum of the van der Waals radii. semanticscholar.org For instance, in some complexes, a single iodine atom forms contacts with multiple oxygen atoms of the molybdate (B1676688) lacuna, leading to multicenter interactions that define the key-to-lock assembly. semanticscholar.orgrsc.org The deviation of the ∠C–I···O angle from 180° is characteristic of these bifurcated bonds. semanticscholar.org Similarly, metal-involving bifurcated halogen bonds have been identified where a platinum center and its iodide ligands act as simultaneous XB acceptors for the σ-holes on iodine atoms in I₂ or iodoform. nih.gov
| This compound System | Interacting Atoms | Bond Distance (Å) | Normalized Contact (Nc) | C–I···O Angle (°) | Description | Reference |
| Iodonium-β-octamolybdate | I···O | 2.74–3.44 | ~0.90 | As low as 135° | Three-center bifurcated | semanticscholar.org |
| Iodonium-β-octamolybdate | I···O | - | ~0.82 | - | Two-center | semanticscholar.org |
| Diaryliodonium-trimesate | I···O | - | - | - | Three-center bifurcated | mdpi.com |
| trans-[PtI₂(NCR)₂] with I₂/CHI₃ | I···(I-Pt) | - | - | - | Bifurcated metal-involving | nih.gov |
This table presents generalized data on bifurcated and multicenter halogen bonds involving iodine cations. Normalized Contact (Nc) is the ratio of the interaction distance to the sum of the van der Waals radii; values less than 1 indicate a contact shorter than the van der Waals sum.
Cation-π Interactions
The cation-π interaction is a powerful noncovalent force that occurs between a cation and the electron-rich face of a π-system, such as an aromatic ring. nih.govnih.gov This interaction is fundamentally electrostatic, arising from the attraction between the positive charge of the cation and the negative electrostatic potential on the face of the π-system, which is generated by the molecule's bond dipoles (e.g., the Cδ−–Hδ+ dipoles in benzene). nih.gov While well-documented for metal ions and organic cations, cation-π interactions also feature in the chemistry of iodine cations. nih.gov
These interactions can significantly influence the conformation of molecules and play a crucial role in molecular recognition and the formation of supramolecular structures. nih.gov In the solid state, organic molecules containing both a cationic center and an aromatic group often pack in a way that brings these two motifs into close proximity, driven by cation-π forces. nih.gov Though less common than halogen or hydrogen bonding in the context of iodine cations, examples exist that highlight their importance.
A significant finding involves the co-crystallization of naphthalene-based hypervalent iodine macrocycles (HIMs) with Buckminsterfullerene (C₆₀). siu.edu This assembly results in a long-range columnar supramolecular structure with a repeating 2:3 ratio of HIM to C₆₀, driven by interactions between the electron-deficient iodine centers of the cationic macrocycle and the electron-rich surface of the fullerene. siu.edu In another context, the interaction between iodide anions and a pyridinium (B92312) cation has been described as a charge-assisted anion-π complex, where the iodide is positioned over the face of the aromatic ring. acs.org Reversing the roles, an this compound can similarly be attracted to the face of a neutral or electron-rich aromatic system. The binding energy of such interactions in aqueous media can be substantial, often ranging from 2 to 5 kcal/mol, making them competitive with hydrogen bonds. nih.gov
Hydrogen Bonding and Other Weak Interactions in Iodine Cationic Assemblies
While halogen bonds are the defining interaction for iodine cations, other weak forces, particularly hydrogen bonds, are critical in directing the formation of complex supramolecular assemblies. rsc.org Hydrogen bonds involving iodine typically feature an acidic hydrogen (from donors like N-H or O-H) and an iodine atom acting as the acceptor. rsc.orgresearchgate.net In assemblies containing iodine cations, these interactions can occur between the counter-anion and surrounding molecules or involve the ligands of the this compound itself.
In more complex systems, such as self-assembled cages, weaker C–H···F hydrogen bonds have been identified as a significant directing force for the formation of the assembly and for binding anions within the cage's cavity. rsc.org The interplay between these weaker interactions and stronger electrostatic forces or halogen bonds is crucial. For instance, in some diaryliodonium salts, the supramolecular structure is the result of a combination of halogen bonding, hydrogen bonding, and even weaker I···I interactions. rsc.org The cumulative effect of these numerous weak interactions governs the final, stable three-dimensional structure.
| Assembly/System | Interaction Type | Donor-Acceptor | Distance (Å) | Role in Assembly | Reference |
| Adamantane-based diammonium iodide | (N)H···I | N-H, I⁻ | ~2.75 | Links cationic and anionic substructures | rsc.orgresearchgate.net |
| Phenanthrolinium polyiodide | C–H···I | Aromatic C-H, I | 3.02–3.26 | Stabilizes and "pins" polyiodide chains | rsc.org |
| Self-assembled Ag(I)/I(I) cages | C–H···F | C-H, F (from PF₆⁻) | - | Directs cage formation and anion binding | rsc.org |
| Phenanthrolinium dimers | N–H···N | N-H, N | ~2.10 | Stabilizes cation dimers | rsc.org |
This table summarizes key weak interactions found in the assemblies of or related to iodine cations, highlighting their structural roles.
Supramolecular Architectures and Self-Assembly Processes
The self-assembly of iodine cations into well-defined supramolecular architectures is a process driven by a combination of directed, noncovalent interactions, including halogen bonding, hydrogen bonding, and electrostatic forces. beilstein-journals.orgmdpi.comrsc.org By carefully selecting the this compound and the counter-ions or neutral building blocks, it is possible to construct a variety of architectures, from discrete clusters (0D) to infinite chains (1D) and layers (2D). mdpi.commdpi.com
Diaryliodonium salts are particularly effective building blocks for this purpose. mdpi.commdpi.com For example, using diaryliodonium cations as double σ-hole donors and carboxylates as acceptors, charge-supported halogen bonds can direct the assembly. The dimensionality of the resulting structure can be controlled by the number of acceptor groups on the anion; benzoate (B1203000) anions lead to 0D clusters, terephthalate (B1205515) (dicarboxylate) anions form 1D chains, and trimesate (tricarboxylate) anions produce 2D layered structures. mdpi.com
Another powerful strategy involves the use of hypervalent iodine macrocycles (HIMs). siu.edubeilstein-journals.org These macrocycles can self-assemble through weak, yet additive, secondary I···O interactions. beilstein-journals.orgbeilstein-journals.org This assembly process is often dynamic and reversible. For instance, the macrocyclic structures can be disassembled by the addition of anions like Cl⁻ or Br⁻, which bind strongly to the electron-deficient iodine centers, and then reassembled by removing the anions. siu.eduresearchgate.net These HIMs can also participate in host-guest chemistry, forming extended columnar structures with molecules like C₆₀. siu.edu
The process of "ionic self-assembly," which is primarily driven by Coulombic interactions between charged molecules, is also relevant. rsc.org In the context of iodine cations, the strong electrostatic attraction between the cation and its counter-anion is a fundamental driving force that is further modulated by the directionality of halogen and hydrogen bonds to create highly ordered crystalline materials. rsc.orgrsc.org This interplay of forces allows for the creation of complex structures like the helical polyiodide chains that form within channels created by stacks of phenanthrolinium cations, a process guided by hydrogen bonding. rsc.org
| This compound Precursor | Driving Interactions | Resulting Architecture | Key Structural Features | Reference |
| Diaryliodonium Benzoate | C–I⁺···O⁻ Halogen Bonding | 0D Cluster | Discrete heterotetrameric clusters | mdpi.commdpi.com |
| Diaryliodonium Terephthalate | C–I⁺···O⁻ Halogen Bonding | 1D Chain | Infinite polymer-like chains | mdpi.com |
| Diaryliodonium Trimesate | C–I⁺···O⁻ Halogen Bonding | 2D Layer | Sheet-like network | mdpi.com |
| Hypervalent Iodine Macrocycles (HIMs) | Secondary I···O interactions, π-π stacking | Dimeric and Polymeric Networks | Reversible assembly/disassembly with anions | siu.edubeilstein-journals.orgbeilstein-journals.orgresearchgate.net |
| Phenanthrolinium with Polyiodides | Hydrogen bonding, π-π stacking, I···I interactions | 1D Helical Chain | Infinite polyiodide helices confined in cationic channels | rsc.org |
This table illustrates how different this compound precursors and driving forces lead to distinct supramolecular architectures.
Advanced Topics in Iodine Cation Research
Solid-State Chemistry of Iodine Cationic Materials
The solid-state chemistry of materials containing iodine cations is a rich field, driven by the unique electronic and structural characteristics that these cations impart. Researchers are actively exploring how to control the arrangement of these ions within crystal lattices to create materials with tailored properties. Solid-state Nuclear Magnetic Resonance (NMR) has emerged as a powerful technique for studying these materials, providing insights that complement data from single-crystal X-ray diffraction. researchgate.netjyu.finih.gov Studies on Barluenga-type iodine(I) complexes, for example, use solid-state ¹⁵N NMR to probe the coordination environment of the iodine cation. researchgate.netresearchgate.net Furthermore, 127I solid-state NMR has been used to characterize the electric field gradient and chemical shift tensors in metal iodides, offering detailed information about structure and symmetry. acs.org
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of iodine cations, this involves using principles of supramolecular chemistry to guide the assembly of crystalline networks. A key strategy is the use of hydrogen bonding and halogen bonding to direct the crystal packing.
Clathrates are inclusion compounds where guest molecules are trapped within the cage-like framework of a host lattice. rsc.org Iodine cations can be incorporated into the voids of certain crystal structures, forming materials known as cationic clathrates. These materials are of interest for their unique structural and physical properties, particularly in thermoelectrics.
Examples include iodine-containing type-I clathrates like Ge₃₈Sb₈I₈ and Sn₃₈Sb₈I₈. aip.org In these structures, the iodine atoms occupy the voids within the germanium-antimony or tin-antimony framework. The "rattling" of these guest ions within the host cages is believed to be responsible for the very low lattice thermal conductivity observed in these materials, a desirable trait for thermoelectric applications. aip.org The synthesis of these compounds can be challenging, as evaporation of iodine during preparation can affect the final composition and properties. aip.org Hofmann-type clathrates, such as Ni(II)(pz)[Ni(II)(CN)₄], have also been investigated for their ability to reversibly capture iodine molecules from gas and solution phases. researchgate.net The study of these host-guest interactions is crucial for applications in areas like iodine capture and storage.
The incorporation of iodine cations into solid-state materials can profoundly influence their functional properties, leading to applications in nonlinear optics, thermoelectrics, and energetic materials.
Nonlinear Optical (NLO) Properties: Materials containing iodine cations, particularly iodates, are heavily researched for their NLO properties, which are critical for technologies like laser frequency conversion. researchgate.netresearchgate.netnih.gov The non-centrosymmetric crystal structures often adopted by metallic iodates are a prerequisite for second-harmonic generation (SHG). researchgate.net The [IO₃]⁻ anion, with its lone pair of electrons on the iodine atom, is an excellent building block for creating these acentric structures. researchgate.net Compounds like K₂[I(IO₃)₄]IO₃ exhibit exceptional SHG responses and wide transparency ranges, attributed to the synergistic effect of the complex [I(IO₃)₄]⁻ ions. researcher.life
Thermoelectric Properties: In clathrate compounds such as Ge₃₈Sb₈I₈ and Sn₃₈Sb₈I₈, the encapsulated iodine cations play a vital role in suppressing thermal conductivity. aip.org This leads to enhanced thermoelectric performance, as measured by the figure of merit (ZT). These cationic clathrates exhibit thermal conductivities as low as those of well-known anionic clathrates. aip.org The electronic structure is also affected; iodine doping can widen the band gap in some clathrate systems. mrs-j.org
Energetic Materials: Iodine-rich compounds are being explored as energetic biocidal agents, which release iodine—a potent biocide—upon detonation. at.uaresearchgate.net The inclusion of iodine cations, often in the form of iodate (B108269) (IO₃⁻) or periodate (B1199274) (IO₄⁻) anions paired with energetic organic cations (like azolinium ions), is a strategy to create high-density, high-performance energetic materials. mdpi.com These materials offer the dual benefit of a powerful explosive effect and the dispersal of a sterilizing agent. at.ua
Iodine Cations in Clathrate Compounds
Gas-Phase Reactivity Studies of Iodine Cations
Investigating the intrinsic reactivity of iodine cations without the influence of solvent molecules is possible through gas-phase studies, typically conducted using mass spectrometry techniques. These experiments provide fundamental insights into reaction mechanisms, bond activation, and cluster formation.
Multistage mass spectrometry (MSⁿ) has been employed to synthesize and study silver iodide cluster cations (AgₙIₘ⁺) in the gas phase. rsc.org These clusters are formed through ion-molecule reactions, for instance, between silver cluster cations and allyl iodide. rsc.org The studies reveal that these iodine-containing cluster cations can mediate complex chemical transformations, such as C-C bond coupling. rsc.org The reactivity is highly dependent on the cluster's stoichiometry and the nature of the substrate molecule. rsc.org
Other studies have examined the gas-phase reactions of various C₆H₆ radical cations with alkyl iodides. For example, ionized benzene (B151609) reacts with 2-propyl iodide to displace an iodine atom, a reaction not observed with acyclic isomers of benzene, highlighting the role of the cation's structure in its reactivity. The comparison between gas-phase and solution-phase reactivity can also be illuminating. For dehydropyridinium cations (distonic isomers of the pyridine (B92270) radical cation), the primary reaction in both phases is hydrogen atom abstraction, suggesting that gas-phase studies can sometimes predict solution reactivity. nih.gov
Mechanistic Insights from Kinetic Isotope Effects and Hammett Analysis
Understanding the detailed mechanisms of reactions involving iodine cations is crucial for optimizing existing transformations and designing new ones. Kinetic isotope effects (KIEs) and Hammett analysis are two powerful physical organic chemistry tools used for this purpose.
Kinetic Isotope Effects (KIEs): KIEs are measured by comparing the reaction rates of molecules containing different isotopes (e.g., hydrogen vs. deuterium). A significant KIE often indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. osti.govnih.gov For reactions involving radical cations, the magnitude of the KIE can provide evidence for specific mechanistic pathways. For example, in the oxidation of alcohols using hypervalent iodine reagents, the absence of a primary KIE for the C-H bond cleavage indicated that this step was not rate-determining. researchgate.net In other systems, observing a KIE confirms that C-H bond cleavage is indeed part of the rate-determining step, and its magnitude can help distinguish between different proposed intermediates, such as a radical cation. nih.gov
Hammett Analysis: The Hammett equation provides a way to quantify the effect of substituents on the reactivity of aromatic compounds. dalalinstitute.comwikipedia.org By plotting the logarithm of the reaction rate (or equilibrium constant) against a substituent parameter (σ), a linear relationship is often obtained. The slope of this line, known as the reaction constant (ρ, rho), gives insight into the charge development in the transition state. A negative ρ value indicates the buildup of positive charge (or loss of negative charge) at or near the reaction center, while a positive ρ value signifies the buildup of negative charge. wikipedia.org This analysis has been used to support mechanisms involving cation-like transition states in iodine-mediated reactions. researchgate.net For example, in the reaction of substituted toluenes with the hypervalent iodine reagent o-Iodoxybenzoic acid (IBX), a Hammett plot yielded a ρ value of -0.91, consistent with the development of a positive charge at the benzylic position in the transition state, supporting a radical cation mechanism. baranlab.org
Emerging Methodologies for Iodine Cationic Reactivity Control
Controlling the potent reactivity of iodine cations is a key challenge and an active area of research. New methodologies are being developed to harness their synthetic potential in a more predictable and efficient manner.
One emerging strategy involves the design of novel ligand systems to stabilize and modulate the reactivity of iodine(I) species. The use of ligands with specific electronic and steric properties, such as 3-acetaminopyridine, allows for the synthesis of iodine(I) complexes that can perform challenging iodinations under mild conditions. rsc.org The stabilization of bromenium and iodonium (B1229267) ions within macrocyclic halogen bond complexes is another approach that highlights a "macrocycle effect" for stabilizing halenium cations in solution. researchgate.net
In materials science, cation engineering in perovskites allows for fine-tuning of the material's structural and electronic properties by strategically mixing different organic cations in the crystal lattice. acs.org This level of control is crucial for optimizing the performance and stability of perovskite-based devices like solar cells. rsc.org
Another innovative area is the development of multi-electron transfer systems for energy storage. Researchers have constructed a cathode based on a mixed solution of iodide and bromide ions that undergoes a multi-electron transfer process, converting iodide (I⁻) first to iodine (I₂) and then to iodate (IO₃⁻). azom.com This approach dramatically increases the specific capacity and energy density of aqueous batteries. azom.com
Interdisciplinary Research Frontiers Involving Iodine Cations
The unique electronic properties and reactivity of iodine cations have positioned them at the forefront of various interdisciplinary research fields. Their applications extend beyond traditional chemistry into materials science, catalysis, and biomedical research, opening up new avenues for technological advancement and scientific discovery.
Materials Science
The incorporation of iodine cations and related iodine species into materials can dramatically alter their physical and chemical properties, leading to novel applications in polymer science, nuclear waste management, and surface engineering.
Polymer Chemistry: Molecular iodine acts as a potent initiator for the cationic polymerization of various monomers, such as vinyl ethers. tandfonline.comtandfonline.com The process is believed to be initiated by the iodonium ion (I⁺). tandfonline.com Furthermore, iodine is widely used as a dopant to enhance the properties of polymers. researchgate.net This doping process, which often involves the formation of polyiodide ions through a charge-transfer mechanism, can significantly increase the electrical conductivity of materials like poly(N-vinyl-2-pyrrolidone) and poly(vinyl alcohol). researchgate.neteurekaselect.com This has led to the development of materials with tailored electronic properties for various engineering applications. researchgate.net Iodine doping can also induce morphological changes, for instance, by disrupting the graphitic structure of graphene. researchgate.net
| Polymer | Dopant/Initiator | Application/Effect | Reference(s) |
| Vinyl Octyl Ether | Molecular Iodine | Cationic Polymerization | tandfonline.com |
| Alkyl Vinyl Ethers | Molecular Iodine | Cationic Polymerization | tandfonline.com |
| Poly(N-vinyl-2-pyrrolidone) | Molecular Iodine | Complex formation, enhanced conductivity | researchgate.net |
| Poly(vinyl alcohol) | Molecular Iodine | Complex formation, enhanced conductivity | researchgate.net |
| Polyacrylonitrile (PAN) | Polyiodide ions | Formation of complexes with modified thermal and electronic properties | researchgate.net |
| Tetrahydrofuran (THF) | Molecular Iodine | Ring-opening polymerization, formation of conductive gel electrolytes | tandfonline.com |
Nuclear Waste Immobilization: A significant environmental challenge is the safe, long-term storage of radioactive isotopes produced by the nuclear industry. lpg-umr6112.fr The radioisotope iodine-129 (B1233664) is particularly problematic due to its long half-life of approximately 16 million years and high mobility in the environment. lpg-umr6112.frresearchgate.net Research is focused on developing durable matrices for its immobilization. One promising approach involves the synthesis of iodine-doped glass and glass-ceramic matrices under high pressure. lpg-umr6112.fr Studies are investigating how factors such as matrix composition, particularly the nature of network-modifying cations, and the oxidation state of iodine (from -1 to +7) affect its solubility and retention within these glass matrices. lpg-umr6112.fr The goal is to formulate a specific vitreous matrix that can accommodate a large quantity of iodine and exhibit high chemical durability for secure geological storage. lpg-umr6112.fr
| Research Focus | Matrix Type | Key Parameters Studied | Objective | Reference(s) |
| Iodine-129 Immobilization | Alumino-borosilicate Glass | Pressure (0.1-2.0 GPa), Matrix Composition, Iodine Oxidation State | Develop durable storage matrix for nuclear waste | lpg-umr6112.fr |
| Iodine-129 Immobilization | Glass-Ceramics | Solubility of iodine, Chemical Durability (leaching tests) | Propose specific matrix formulation for long-term storage | lpg-umr6112.fr |
Surface Science and Advanced Materials: Iodine cations and atoms play a role in modifying surfaces and creating novel two-dimensional materials. The interaction of iodine with metal surfaces like Au(111) is an active area of research. nih.govtongji.edu.cn Studies on the hydration of iodine on these surfaces provide insights into halide-water interactions and may lead to efficient methods for removing halogen byproducts during on-surface synthesis. nih.govtongji.edu.cn In the realm of advanced electronics, organic cations are used to template the formation of layered organic-inorganic tin-iodine perovskites, influencing their electronic structures and properties. researchgate.net Additionally, iodine doping can be used to precisely control the self-assembly of molecules on surfaces, as demonstrated with cobalt-phthalocyanine on Au(111), enabling the creation of ordered nanostructures with tunable properties. acs.org
Catalysis
Hypervalent iodine compounds, which feature iodine in a higher oxidation state (I(III) or I(V)), are central to modern organic synthesis. acs.orgresearchgate.net They function as powerful, yet environmentally benign, catalysts and reagents for a wide array of chemical transformations. acs.orgresearchgate.net
Oxidative Transformations: Hypervalent iodine(III) and iodine(V) species are versatile catalysts for oxidative reactions, including the formation of C-O, C-N, and C-C bonds. researchgate.netrsc.org These reactions often serve as green alternatives to those using transition metal catalysts. researchgate.netrsc.org The catalytic cycle typically involves the in-situ generation of the active hypervalent iodine species from a pre-catalyst using a stoichiometric oxidant like m-CPBA or Oxone. rsc.orgnsf.gov
Asymmetric Catalysis: The development of chiral hypervalent iodine catalysts has enabled significant advances in enantioselective synthesis. rsc.org These catalysts can induce high stereoselectivity in reactions such as the spirolactonization of phenols and the difluorination of alkenes, where cation-π interactions play a crucial role in achieving high enantiomeric excess. rsc.org
Photoredox and Radical Catalysis: The synergy between hypervalent iodine chemistry and photoredox catalysis has created new synthetic pathways. mdpi.comcardiff.ac.uk Under visible light irradiation, hypervalent iodine reagents can participate in photoredox cycles to generate radical species for subsequent reactions, such as alkynylation and arylations. mdpi.comcardiff.ac.uk A related frontier is the study of iodanyl radicals (I(II) species), which are open-shell intermediates that play a key role in aerobic and electrochemical hypervalent iodine catalysis. nih.gov
| Reaction Type | Iodine Catalyst/Reagent | Transformation | Key Feature | Reference(s) |
| Oxidative Cyclization | Iodine(III) catalyst | Intramolecular oxyamination of alkenes | C-N and C-O bond formation | rsc.org |
| Dearomatization | Chiral Iodoarene Precatalyst | Enantioselective spirolactonization of phenols | Synthesis of enantiomerically rich products | rsc.org |
| Decarboxylative Acylarylation | BI-OH (Iodine(III) reagent) | Synthesis of 2-oxoindolines | Photochemical synthesis with blue LED irradiation | mdpi.com |
| Hofmann-Löffler Reaction | Molecular Iodine (Iodine(I/III) cycle) | Intramolecular C-H amination of alkyl groups | Selective amination of secondary and tertiary C-H bonds | scispace.com |
| Diels-Alder Cycloaddition | Bidentate Iodine(III)-organocatalyst | Cycloaddition of diene and dienophile | Lowers activation barrier, surpassing some Lewis acids | nih.govacs.org |
| Alcohol Oxidation | o-Iodoxybenzoic acid (IBX) (Iodine(V)) | Oxidation of alcohols to ketones or carboxylic acids | Catalytic use with Oxone as co-oxidant | nsf.govnih.gov |
Biomedical Research
The reactivity of iodine cations and their precursors is being harnessed for therapeutic applications, most notably in combating microbial infections.
Antimicrobial Photodynamic Therapy (aPDT): aPDT is an emerging treatment for infections, especially those caused by antibiotic-resistant microbes. The efficacy of some photosensitizers can be dramatically increased by the addition of potassium iodide (KI). mdpi.comnih.gov Upon irradiation, the excited photosensitizer can oxidize the iodide anion (I⁻) to form highly reactive iodine species, such as iodine radicals (I•) or molecular iodine (I₂). mdpi.comacs.org These species are highly cytotoxic to a broad spectrum of microorganisms, including bacteria and fungi. mdpi.com This potentiation effect has been observed with various photosensitizers, including porphyrins, Rose Bengal, and fullerenes. mdpi.comnih.gov The exact mechanism and the responsible cytotoxic species can depend on the concentration of KI used. mdpi.com
| Photosensitizer (PS) | Coadjuvant | Target Microorganism | Observed Effect | Proposed Mechanism | Reference(s) |
| Photofrin | Potassium Iodide (KI) | E. coli, S. aureus, C. albicans | Potentiation of microbial killing by up to 6 logs | Singlet oxygen addition to iodide to form peroxyiodide | mdpi.com |
| Rose Bengal (RB) | Potassium Iodide (KI) | P. aeruginosa | Potentiation of aPDT in a mouse skin abrasion model | Formation of reactive iodine species | mdpi.com |
| Methylene Blue (MB) | Potassium Iodide (KI) | S. aureus, E. coli | Significant potentiation of aPDI | Formation of free iodine and iodine radicals | mdpi.com |
| C60 Fullerene Bisadduct | Potassium Iodide (KI) | Broad spectrum of microbes | First study showing KI as a potentiator of aPDT | Generation of reactive iodine species | nih.gov |
| Cationic Fullerenes | Iodide (as counterion) | MS-2 Bacteriophage | Moderate acceleration of viral deactivation | Production of I₂ | acs.org |
Radioiodine in Diagnostics and Therapy: Radioactive isotopes of iodine, such as iodine-131 (B157037) and iodine-125, have well-established roles in medicine. britannica.comsnmjournals.org Iodine-131 is used to monitor thyroid function and to treat thyroid cancer and goiter. britannica.com Iodine-125, when attached to targeting molecules like oligodeoxyribonucleotides, can deliver localized radiation to specific cells, a strategy explored in cancer therapy research. snmjournals.org
Q & A
Q. What experimental methods are most reliable for synthesizing iodine cations (I⁺) and confirming their formation in solution?
- Methodological Answer : Iodine cations (I⁺) are typically synthesized via redox reactions. For example, reacting iodine (I₂) with strong oxidizing agents like concentrated sulfuric acid (H₂SO₄) or ozone (O₃) under controlled conditions generates I⁺ species . To confirm formation, use UV-Vis spectroscopy to detect absorption peaks at ~290 nm (characteristic of I⁺) or Raman spectroscopy to identify vibrational modes of I–I bonds in cationic complexes . Titration with sodium thiosulfate (Na₂S₂O₃) can quantify iodine species, but distinguish I⁺ from I₂ by adjusting pH (I⁺ is stable in strongly acidic media) .
Q. How can researchers differentiate iodine cations (I⁺) from polyiodide species (e.g., I₃⁻) in spectroscopic analyses?
- Methodological Answer : Use a combination of techniques:
- Raman Spectroscopy : I⁺ exhibits a distinct peak at ~180 cm⁻¹ (symmetric stretch), while I₃⁻ shows peaks at ~110 cm⁻¹ (antisymmetric) and ~160 cm⁻¹ (symmetric) .
- NMR Spectroscopy : I⁺ is paramagnetic and broadens NMR signals, whereas polyiodides show resolved peaks in ¹²⁷I NMR spectra .
- X-ray Crystallography : Structural analysis reveals bond lengths; I–I bonds in I⁺ complexes are shorter (~2.5 Å) compared to polyiodides (~2.9 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability constants of iodine cations across different solvents?
- Methodological Answer : Contradictions often arise from solvent polarity and counterion effects. To address this:
- Systematic Solvent Screening : Compare I⁺ stability in polar aprotic (e.g., acetonitrile) vs. protic solvents (e.g., acetic acid) using cyclic voltammetry to measure redox potentials .
- Counterion Studies : Test halide (Cl⁻, Br⁻) or non-coordinating ions (PF₆⁻) to assess their impact on I⁺ stability via UV-Vis kinetics .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G*) to model solvent interactions and predict stability trends .
Q. What advanced spectroscopic techniques are optimal for studying iodine cation interactions in catalytic systems (e.g., C–H activation)?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Probe the electronic structure of I⁺ in situ during catalysis using XANES and EXAFS to track oxidation states and coordination geometry .
- In Situ IR Spectroscopy : Monitor transient intermediates by coupling with flow reactors; focus on C–I stretching frequencies (~500–600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Identify this compound adducts (e.g., [I⁺(solvent)ₙ]⁺) in reaction mixtures with high resolution (>100,000) .
Q. How can Box-Behnken Design (BBD) optimize this compound generation in electrochemical cells?
- Methodological Answer : Apply BBD to test three variables (e.g., voltage, electrolyte concentration, temperature):
- Step 1 : Define ranges (e.g., voltage: 1.5–3.0 V; [H⁺]: 0.1–1.0 M).
- Step 2 : Conduct 15 experiments (3³ + 3 center points) and measure I⁺ yield via iodometric titration .
- Step 3 : Use ANOVA to identify significant factors. For example, voltage and [H⁺] may show synergistic effects (p < 0.05), while temperature is negligible .
- Step 4 : Validate optimized conditions (e.g., 2.5 V, 0.8 M H⁺) with triplicate runs (RSD < 5%) .
Methodological Best Practices
Q. What strategies ensure reproducibility when characterizing iodine cations in interdisciplinary studies?
- Answer :
- Standardized Protocols : Document solvent purity (e.g., ≤0.001% H₂O for non-aqueous work), electrode pretreatment steps, and calibration curves for spectroscopy .
- Data Sharing : Deposit raw spectra, crystallographic data, and computational inputs in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs .
- Cross-Validation : Compare results across labs using shared reference samples (e.g., I⁺ in 1 M H₂SO₄) .
Q. How should researchers integrate literature data with primary findings to address gaps in this compound thermodynamics?
- Answer :
- Meta-Analysis : Compile Gibbs free energy (ΔG) values from 10+ studies using tools like Web of Science , then apply statistical weighting to account for methodological biases .
- Hybrid DFT/Experimental Work : Calculate ΔG with implicit solvent models (e.g., SMD) and validate via calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
